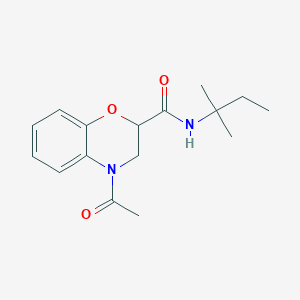
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as BZC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BZC belongs to the class of benzoxazines, which are heterocyclic compounds that contain an oxygen atom and nitrogen atom in their ring structure.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, studies have suggested that 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of various proteins involved in cell proliferation and survival. In neurodegenerative diseases, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation by modulating various signaling pathways. In infectious diseases, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of various pathogens by disrupting their cell membrane and inhibiting their enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its broad spectrum of therapeutic applications, which allows for the investigation of various disease models. However, one limitation of using 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several future directions for the investigation of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its therapeutic potential in other disease models, such as cardiovascular diseases and autoimmune diseases. Additionally, the elucidation of its mechanism of action and its interaction with other therapeutic agents may provide insights into its clinical applications.
Métodos De Síntesis
The synthesis of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the reaction of 2-amino-4-methylpentanoic acid with acetic anhydride and 2-methyl-2-butanol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In infectious disease research, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-16(3,4)17-15(20)14-10-18(11(2)19)12-8-6-7-9-13(12)21-14/h6-9,14H,5,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBHCMAYTQUBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

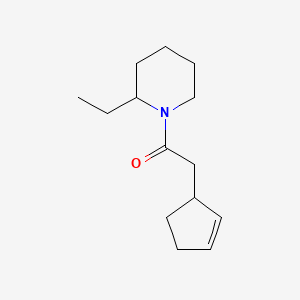



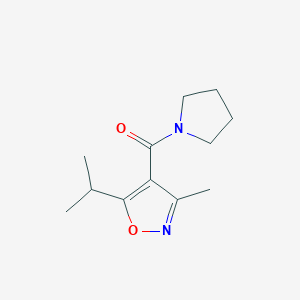


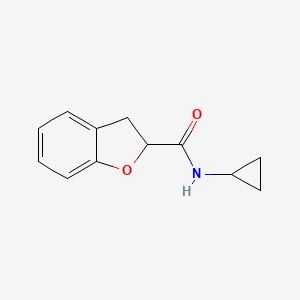
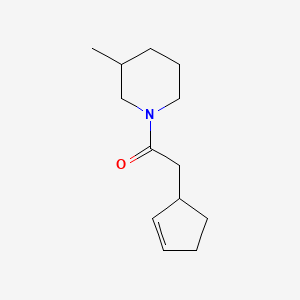
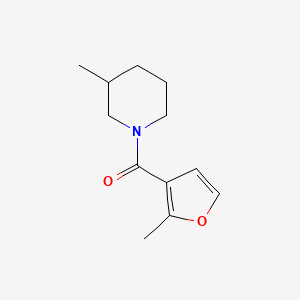
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)